molecular formula C4H4F6O3S B1526595 1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate CAS No. 212556-43-9

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate

Cat. No. B1526595
CAS RN: 212556-43-9
M. Wt: 246.13 g/mol
InChI Key: CCCKOEYCRHBDDH-UHFFFAOYSA-N
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Description

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate is a chemical compound with the CAS Number: 212556-43-9 . It has a molecular weight of 246.13 and is a liquid at room temperature . This compound is used as a research chemical .


Synthesis Analysis

1,1,1-Trifluoro-2-propanol may be used in the synthesis of 1,1,1-trifluoropropan-2-yl 2- (4-hydroxy-3-methoxyphenyl)acetate and 1,1,1-trifluoropropan-2-yl 2- (3-ethoxy-4-hydroxyphenyl)acetate .


Molecular Structure Analysis

The molecular structure of 1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate consists of a trifluoropropan-2-yl group attached to a trifluoromethanesulfonate group . The molecular formula is C4H4F6O3S .


Physical And Chemical Properties Analysis

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate is a liquid at room temperature . It has a molecular weight of 246.13 g/mol and a density of 1.586 g/cm3 .

Scientific Research Applications

Synthesis of Other Compounds

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate can be used in the synthesis of other compounds. For example, it may be used in the synthesis of 1,1,1-trifluoropropan-2-yl 2-(4-hydroxy-3-methoxyphenyl)acetate and 1,1,1-trifluoropropan-2-yl 2-(3-ethoxy-4-hydroxyphenyl)acetate .

Vibrational Spectral Analysis

This compound can be used in vibrational spectral analysis of OH and OD groups . This type of analysis is important in understanding the structure and behavior of molecules.

Research Chemical

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate is a useful research chemical . It can be used in a variety of research applications, including the study of its physical and chemical properties, its reactivity with other substances, and its potential uses in new products or processes.

Safety and Hazards

This compound is classified as dangerous, with hazard statements H314 and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice .

properties

IUPAC Name

1,1,1-trifluoropropan-2-yl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F6O3S/c1-2(3(5,6)7)13-14(11,12)4(8,9)10/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCKOEYCRHBDDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoropropan-2-yl trifluoromethanesulfonate

CAS RN

212556-43-9
Record name 1, 1, 1-Trifluoropropan-2-yl trifluoromethanesulfonatc
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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